Benzene, 1-methyl-3-(3-phenylbutoxy)-
Description
"Benzene, 1-methyl-3-(3-phenylbutoxy)-" is an aromatic hydrocarbon derivative featuring a methyl group at position 1 and a 3-phenylbutoxy substituent at position 3 on the benzene ring. These groups likely affect its reactivity, solubility, and stability compared to simpler alkylbenzenes .
Properties
CAS No. |
821806-61-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-methyl-3-(3-phenylbutoxy)benzene |
InChI |
InChI=1S/C17H20O/c1-14-7-6-10-17(13-14)18-12-11-15(2)16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3 |
InChI Key |
BMQDNYMLEQVGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other alkyl- and alkoxy-substituted benzenes, as detailed below:
Table 1: Structural and Functional Comparison
*Molecular data for the target compound inferred from analogs; exact values require experimental confirmation.
Reactivity and Stability
- This contrasts with methoxy-substituted analogs (e.g., "Benzene, 1-methoxy-3-(methoxyphenylmethyl)-"), where the electron-donating methoxy group further activates the ring .
- Oxidative Stability: Alkylbenzenes like "1-methyl-3-(1-methylethyl)benzene" undergo oxidation to form aldehydes and ketones at elevated temperatures (e.g., 300°C), but these intermediates decompose completely at 400°C .
Hazard Profiles
- Toxicity: While direct data are unavailable, structurally related compounds (e.g., "Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]-") exhibit acute oral toxicity and skin irritation under GHS classifications .
Key Differences and Challenges
- Structural Complexity : The 3-phenylbutoxy group in the target compound introduces steric and electronic effects absent in simpler analogs, complicating synthesis and purification.
- Data Gaps : Experimental data on melting/boiling points, solubility, and ecotoxicity are lacking, highlighting the need for further research.
Q & A
Basic: What are the recommended synthetic routes for Benzene, 1-methyl-3-(3-phenylbutoxy)-?
Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, leveraging nucleophilic substitution or etherification strategies. A plausible route includes:
Starting Materials : 3-Phenylbutanol and 3-methylphenol derivatives.
Activation : Conversion of 3-phenylbutanol to its corresponding bromide or tosylate for improved leaving-group capacity.
Coupling : Reaction with a 3-methylphenolate ion (generated using a base like KOH or NaH) under anhydrous conditions .
Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .
Basic: How is the molecular structure of Benzene, 1-methyl-3-(3-phenylbutoxy)- characterized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., ~270–300 g/mol), with fragmentation patterns reflecting the phenylbutoxy chain .
- X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on reactivity .
Advanced: What reaction mechanisms govern the oxidation or reduction of this compound?
Methodological Answer:
- Oxidation :
- Reagents : KMnO₄ in acidic conditions oxidizes the benzylic position of the phenylbutoxy chain to a ketone .
- Mechanism : Radical intermediates or electrophilic attack, depending on solvent polarity.
- Reduction :
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Cross-Referencing : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) simulations) .
Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.
Control Experiments : Synthesize derivatives (e.g., methylated or halogenated analogs) to isolate spectral contributions of specific functional groups .
Example : If aromatic proton signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling networks .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Toxicity Mitigation :
- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .
Regulatory Compliance : Follow EPA/TSCA guidelines for disposal and record-keeping .
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